(N-Me-Phe7)-Neurokinin B
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Overview
Description
(N-Me-Phe7)-Neurokinin B is a synthetic analog of the naturally occurring neuropeptide, Neurokinin B. Neurokinin B is part of the tachykinin family, which includes other neuropeptides such as Substance P and Neurokinin A. These peptides are known for their role in neurotransmission, particularly in the central nervous system. This compound is specifically modified to enhance its stability and affinity for neurokinin receptors, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Me-Phe7)-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for yield and purity. Techniques such as automated peptide synthesizers and large-scale HPLC systems are employed.
Chemical Reactions Analysis
Types of Reactions
(N-Me-Phe7)-Neurokinin B can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to sulfoxide formation.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
(N-Me-Phe7)-Neurokinin B is used extensively in scientific research due to its stability and receptor affinity. Applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of neurokinin receptors in various physiological processes.
Medicine: Exploring potential therapeutic uses for neurokinin receptor agonists and antagonists.
Industry: Developing new pharmaceuticals targeting neurokinin receptors.
Mechanism of Action
(N-Me-Phe7)-Neurokinin B exerts its effects by binding to neurokinin receptors, particularly the NK3 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways such as the phospholipase C pathway. These pathways lead to various physiological responses, including modulation of neurotransmitter release and smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Substance P: Another member of the tachykinin family, primarily binds to the NK1 receptor.
Neurokinin A: Binds to the NK2 receptor and has different physiological effects compared to Neurokinin B.
Uniqueness
(N-Me-Phe7)-Neurokinin B is unique due to its specific modification at the seventh position (N-Me-Phe), which enhances its stability and receptor affinity. This makes it a valuable tool for studying the NK3 receptor and its associated pathways.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIFIWMWMNOJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82F3N13O16S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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